molecular formula C11H16N2O2S B069792 Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 165948-24-3

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No.: B069792
CAS No.: 165948-24-3
M. Wt: 240.32 g/mol
InChI Key: AUHQOOIWUXNGES-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS: 165948-24-3, molecular formula: C₁₁H₁₆N₂O₂S, molecular weight: 240.32) is a bicyclic heterocyclic compound featuring a fused thiazole and piperidine ring system. The tert-butyl carbamate group at position 5 enhances steric protection and stability, making it a versatile intermediate in medicinal chemistry, particularly in PROTAC (proteolysis-targeting chimera) synthesis . It is stored at 2–8°C under dry conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several notable applications across different scientific disciplines:

Chemistry

This compound serves as a valuable building block in synthetic chemistry. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the pyridine ring.

These reactions facilitate the synthesis of more complex molecules, making it a crucial intermediate in organic synthesis processes .

Biology

Research has indicated that this compound may possess bioactive properties. Investigations have focused on its potential:

  • Antimicrobial Activity : Studies have explored its effectiveness against various pathogens.
  • Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation by targeting specific molecular pathways .

Medicine

The compound is being explored for its potential use in drug development:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes or receptors, which is critical in the development of therapeutic agents.
  • Drug Design : Its unique structure allows for modifications that enhance pharmacological activity and selectivity .

Industrial Applications

This compound is also being utilized in industrial settings:

  • Material Development : It is investigated for creating new materials with distinct properties, such as polymers or catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

  • Structure : Bromine substituent at position 2.
  • Molecular Formula : C₁₁H₁₅BrN₂O₂S (MW: 319.22) .
  • Key Properties: Melting Point: 94–97°C . Synthesis: Produced via bromination of the amino derivative using tert-butyl nitrite and CuBr in DMF .
  • Applications : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions due to the reactive bromine atom .
  • Comparison : The bromine atom increases molecular weight by ~79 Da compared to the parent compound. Its higher melting point (94–97°C) suggests enhanced crystallinity, likely due to halogen bonding .

Tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

  • Structure: Amino group at position 2.
  • Molecular Formula : C₁₁H₁₇N₃O₂S (MW: 255.34) .
  • Key Properties :
    • Purity: ≥97% (HPLC) .
    • Synthesis: Generated via BOC protection of the piperidine ring followed by thiazole ring formation .
  • Applications : Used in amide bond formation (e.g., coupling with methyl terephthalate to generate PROTAC intermediates) .
  • Comparison: The amino group enables nucleophilic reactions, broadening utility in drug design.

Methyl/Ethyl Esters of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

  • Structures :
    • Methyl ester: C₈H₁₁N₃O₂S (MW: 213.26).
    • Ethyl ester: C₉H₁₃N₃O₂S (MW: 227.29) .
  • Key Properties :
    • Purity: ≥95%.
    • Synthesis: Likely via esterification of the carboxylic acid precursor.
  • Applications: Potential prodrug candidates due to ester hydrolyzability.
  • Comparison : Smaller molecular weights (~27–47 Da less than the parent compound) suggest improved solubility but reduced stability under acidic/basic conditions .

Positional Isomers: Thiazolo[4,5-c]pyridine Derivatives

  • Example : Tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1253654-37-3).
  • Molecular Formula : C₁₁H₁₅BrN₂O₂S (identical to the [5,4-c] bromo derivative) .
  • Key Differences: Thiazole-piperidine fusion at [4,5-c] instead of [5,4-c] alters electronic distribution and steric accessibility.

Biological Activity

Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS Number: 165948-24-3) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 240.32 g/mol
  • LogP : 2.3742
  • Polar Surface Area (PSA) : 70.67 Ų

The compound features a thiazole ring fused with a pyridine structure, which is known to contribute to various pharmacological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiazolo-pyridine derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring enhanced antibacterial activity significantly.
  • Cytotoxicity Assays : Research conducted by Smith et al. (2021) assessed the cytotoxic effects of this compound on human cancer cell lines (HeLa and MCF-7). The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
  • Neuroprotection Study : A recent study highlighted in Neuroscience Letters demonstrated that this compound could protect SH-SY5Y neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effect was attributed to its ability to enhance antioxidant enzyme activity.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntimicrobialInhibits growth of bacteria and fungiSmith et al., 2021
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
NeuroprotectiveReduces oxidative stress in neuronal cellsNeuroscience Letters

Q & A

Q. What are the common synthetic routes for tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The compound is synthesized via diazotization and cyclization reactions. Key steps include:

  • Diazotization : Reaction of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with tert-butyl nitrite and copper(I) bromide in N,N-dimethylformamide (DMF) at 50°C for 3 hours, yielding a white solid (44% yield) .
  • Cyclization : Using cyanamide and sulfur in pyridine at 130°C for 1.5 hours achieves a higher yield (74.2%) .

Factors Affecting Yield

  • Temperature : Elevated temperatures (e.g., 50–130°C) enhance reaction rates but may require careful monitoring to avoid decomposition.
  • Catalyst Choice : Copper(I) bromide improves efficiency compared to copper(II) bromide, which yields lower outputs (44% vs. 74.2%) .
  • Solvent : Polar aprotic solvents like DMF stabilize intermediates, while dichloromethane (DCM) is less effective for cyclization steps .

Q. How does this compound serve as a building block in PROTACs design?

Advanced Application in Targeted Protein Degradation
The compound is a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs). For example:

  • Coupling Reactions : Its amine group reacts with methyl terephthalate derivatives using HATU/DIPEA in DCM to form amide bonds, enabling linker attachment to E3 ligase ligands .
  • Structural Flexibility : The bicyclic thiazolo-pyridine core provides rigidity, enhancing binding to target proteins while maintaining solubility for cellular uptake .

Methodological Insight

  • Analytical Validation : LCMS (e.g., m/z 318.9/320.9) and HRMS (e.g., m/z 814.3594 [M+H]⁺) confirm successful coupling .
  • Purification : Column chromatography with gradients (e.g., pentane/ethyl acetate) isolates high-purity intermediates .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

Basic Characterization Methods

  • LCMS : Monitors reaction progress and verifies molecular ions (e.g., m/z 318.9/320.9) .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 80.56 for tert-butyl groups) confirms regiochemistry and functional groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions in related derivatives) .

Advanced Techniques

  • HRMS : Validates exact mass (e.g., Δ = -0.49 ppm for PROTAC intermediates) .
  • TLC : Tracks reaction completion during diazotization and cyclization .

Q. What challenges exist in optimizing derivatives of this compound for mGlu5 PAM activity, and how are SAR studies conducted?

Advanced Medicinal Chemistry Challenges
Derivatives of this scaffold were explored as mGlu5 positive allosteric modulators (PAMs), but faced limitations:

  • Potency vs. Physicochemical Properties : Methyl-substituted analogs (e.g., compound 15 ) showed improved EC₅₀ (170 nM) but poor solubility and DMPK profiles .
  • Structural Rigidity : The bicyclic core restricts conformational flexibility, limiting binding pocket adaptation .

SAR Methodology

  • AHL Model Testing : Amphetamine-induced hyperlocomotion (AHL) in rodents evaluates in vivo efficacy (e.g., ED₅₀ = 17.7 mg/kg) .
  • Ligand Efficiency Metrics : Balances potency (pEC₅₀) and molecular weight to prioritize candidates .

Q. How is the Boc-protecting group in this compound strategically used in multi-step synthesis?

Basic Protection Strategy

  • Amine Protection : The tert-butoxycarbonyl (Boc) group shields the secondary amine during harsh reactions (e.g., diazotization), preventing unwanted side reactions .
  • Deprotection : Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the free amine for subsequent coupling .

Case Study : In PROTAC synthesis, Boc deprotection enables conjugation to E3 ligase ligands like pomalidomide .

Q. In crystallographic studies, what molecular conformations and intermolecular interactions are observed for derivatives of this compound?

Advanced Structural Insights

  • Conformational Analysis : The dihydrothiazolo-pyridine ring adopts a semi-chair conformation, stabilized by intramolecular hydrogen bonding .
  • Intermolecular Interactions : N–H⋯O and N–H⋯N hydrogen bonds organize molecules into helical chains along the a-axis in crystal lattices .

Methodology : X-ray diffraction (SHELX suite) resolves these features, with refinement statistics (e.g., R₁ < 0.05) ensuring accuracy .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-5-4-8-9(6-13)16-7-12-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHQOOIWUXNGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591225
Record name tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165948-24-3
Record name 1,1-Dimethylethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165948-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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